

# Efficacy of PF-4136309 in Combination with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PF-4136309 |           |
| Cat. No.:            | B3158423   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of **PF-4136309**, a C-C chemokine receptor 2 (CCR2) antagonist, when used in combination with standard chemotherapy regimens. Drawing on data from clinical trials, this document compares its performance with alternative therapeutic strategies and provides detailed experimental protocols for key assays.

## Mechanism of Action: Targeting the Tumor Microenvironment

**PF-4136309** is an orally bioavailable small molecule that selectively inhibits CCR2.[1][2] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive myeloid cells to the tumor microenvironment.[3][4] By blocking this pathway, **PF-4136309** aims to alter the tumor microenvironment, reduce immunosuppression, and potentially enhance the efficacy of chemotherapy.[3][4] Downstream of CCR2 activation, key signaling events include intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[1]

Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the point of intervention for **PF-4136309**.

**Caption:** CCL2/CCR2 Signaling Pathway and **PF-4136309** Inhibition.



## Clinical Efficacy of PF-4136309 in Combination with Chemotherapy

Clinical trials have investigated the combination of **PF-4136309** with two standard chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC): FOLFIRINOX and nabpaclitaxel/gemcitabine.

#### PF-4136309 in Combination with FOLFIRINOX

A Phase Ib study evaluated the safety and efficacy of **PF-4136309** with FOLFIRINOX in patients with locally advanced and borderline resectable PDAC.[3]

Table 1: Efficacy and Safety of PF-4136309 with FOLFIRINOX

| Endpoint                                   | PF-4136309 + FOLFIRINOX<br>(n=39)                                                                           | FOLFIRINOX Alone (n=6)                                                                                                                   |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Objective Response Rate                    | 49% (16 of 33 evaluable patients)                                                                           | Not reported in this study, but historical rate is ~31%[4]                                                                               |
| Local Tumor Control                        | 97% (32 of 33 evaluable patients)                                                                           | Not reported                                                                                                                             |
| Grade ≥3 Adverse Events (≥10% of patients) | Neutropenia (69%), Febrile<br>Neutropenia (18%), Diarrhea<br>(15%), Hypokalemia (18%),<br>Lymphopenia (10%) | Neutropenia (100%), Febrile Neutropenia (17%), Anemia (33%), Diarrhea (33%), Hypokalemia (50%), Lymphopenia (17%), Hypoalbuminemia (17%) |
| Recommended Phase 2 Dose of PF-4136309     | 500 mg twice daily                                                                                          | N/A                                                                                                                                      |

Data sourced from the Phase 1b study by Nywening et al., 2017.[3]

## PF-4136309 in Combination with Nab-paclitaxel and Gemcitabine



A separate Phase Ib study assessed PF-04136309 with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic PDAC.[6][7]

Table 2: Efficacy and Safety of PF-4136309 with Nab-paclitaxel/Gemcitabine

| Endpoint                                       | PF-4136309 + Nab-paclitaxel/Gemcitabine (n=21)                                                        |  |
|------------------------------------------------|-------------------------------------------------------------------------------------------------------|--|
| Objective Response Rate                        | 23.8% (95% CI: 8.2-47.2%)                                                                             |  |
| Dose-Limiting Toxicities (at 500 mg BID, n=17) | 17.6% (3 patients) experiencing grade 3<br>dysesthesia, diarrhea, hypokalemia, and grade<br>4 hypoxia |  |
| Pulmonary Toxicity Incidence                   | 24%                                                                                                   |  |
| Recommended Phase 2 Dose of PF-04136309        | 500 mg twice daily                                                                                    |  |

Data sourced from the Phase 1b study by Hidalgo et al., 2019.[6][7]

This study concluded that the combination had a safety profile that raised concerns about synergistic pulmonary toxicity and did not demonstrate an efficacy signal above that of nab-paclitaxel and gemcitabine alone.[6][7]

## **Alternative Therapeutic Strategies**

The landscape of pancreatic cancer treatment includes other agents targeting the tumor microenvironment and alternative chemotherapy combinations.

Table 3: Comparison with Alternative CCR2 Inhibitors and Other Therapies



| Therapeutic Agent                                     | Mechanism of<br>Action       | Combination<br>Agent(s)              | Key Efficacy/Safety<br>Findings                                                                                                                                                 |
|-------------------------------------------------------|------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CCX872-B                                              | CCR2 inhibitor               | FOLFIRINOX                           | In a clinical trial, demonstrated an 18- month overall survival rate of 29% with no major safety concerns.[8] Preclinical data showed a decrease in tumor size and M- MDSCs.[9] |
| BMS-813160                                            | Dual CCR2/CCR5<br>antagonist | Radiation and anti-<br>PD-1 antibody | Preclinical studies showed this combination enhanced intratumoral effector and memory T cell infiltration while suppressing regulatory T cells and M2-like macrophages. [10]    |
| Gemcitabine + 5-FU                                    | Chemotherapy                 | N/A                                  | More effective than either monotherapy in locally advanced or metastatic PDAC.[11]                                                                                              |
| Immune Checkpoint<br>Inhibitors (e.g., anti-<br>PD-1) | Immunotherapy                | Chemotherapy (e.g.,<br>FOLFIRINOX)   | Generally have shown limited efficacy as monotherapy in PDAC.[11] Combination with chemotherapy and other agents is an active area of investigation.                            |



## **Detailed Experimental Protocols**

Reproducibility is paramount in research. The following are detailed protocols for key in vitro assays used to characterize the activity of CCR2 antagonists like **PF-4136309**.

### **In Vitro Chemotaxis Assay**

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Objective: To quantify the inhibitory effect of **PF-4136309** on CCL2-induced cell migration.

#### Materials:

- Human monocytic cell line (e.g., THP-1)
- Chemotaxis chamber (e.g., Boyden chamber with 8 μm pore size polycarbonate membrane)
- Recombinant human CCL2 (MCP-1)
- PF-4136309
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell viability stain (e.g., Trypan Blue)
- Detection reagent (e.g., Calcein-AM)
- Plate reader

#### Protocol:

- Cell Preparation: Culture THP-1 cells and ensure high viability (>95%). Resuspend cells in assay medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Compound Preparation: Prepare a stock solution of PF-4136309 in DMSO and make serial dilutions in assay medium.
- Assay Setup:



- Add assay medium containing CCL2 (chemoattractant) to the lower wells of the chemotaxis chamber. Include a negative control with assay medium alone.
- In separate tubes, pre-incubate the THP-1 cell suspension with various concentrations of PF-4136309 or vehicle control (DMSO) for 30 minutes at 37°C.
- Add the pre-incubated cell suspension to the upper chamber (the insert).
- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
- · Quantification of Migration:
  - After incubation, carefully remove the non-migrated cells from the top of the membrane.
  - Migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
- Data Analysis: Calculate the percentage of inhibition of migration for each concentration of **PF-4136309** compared to the vehicle control. Determine the IC<sub>50</sub> value.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Phospho-ERK Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of pancreatic cancer therapy resistance by chemokines PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of PF-4136309 in Combination with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3158423#efficacy-of-pf-4136309-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com